3,5-Dichloro-2-fluoropyridine-4-carbaldehyde
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Overview
Description
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is an organic compound with the molecular formula C6H2Cl2FNO. It is a derivative of isonicotinaldehyde, characterized by the presence of chlorine and fluorine atoms at specific positions on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions
Major Products
Oxidation: Formation of 3,5-Dichloro-2-fluoroisonicotinic acid.
Reduction: Formation of 3,5-Dichloro-2-fluoroisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloroisonicotinaldehyde
- 2-Fluoroisonicotinaldehyde
- 3,5-Dichloro-4-fluoroisonicotinaldehyde
Uniqueness
3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3,5-dichloro-2-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJMJPCFSVNGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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